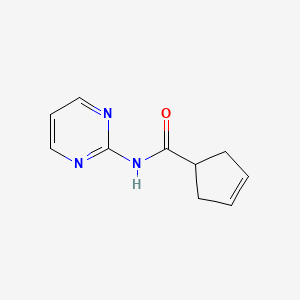
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide is a heterocyclic compound that features a pyrimidine ring attached to a cyclopentene moiety via a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide can be achieved through a cycloaddition reaction. For instance, a triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . This method provides good yields and is efficient for producing the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of collagen by interacting with collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition can lead to reduced fibrosis and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring and are known for their varied medicinal applications.
Uniqueness
N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide is unique due to its specific structure, which combines a pyrimidine ring with a cyclopentene moiety
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-pyrimidin-2-ylcyclopent-3-ene-1-carboxamide |
InChI |
InChI=1S/C10H11N3O/c14-9(8-4-1-2-5-8)13-10-11-6-3-7-12-10/h1-3,6-8H,4-5H2,(H,11,12,13,14) |
InChI Key |
XBTSDTKCABBDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12266725.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}propan-1-one](/img/structure/B12266728.png)
![5-(Pyridin-4-yl)-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12266736.png)
![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12266741.png)
![5-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12266746.png)
![5-Chloro-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12266756.png)
![4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266770.png)
![4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12266780.png)
![1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12266783.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B12266784.png)
![4-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12266788.png)
![5-bromo-4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12266795.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12266799.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12266809.png)
